molecular formula C18H20N4O2 B11951461 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine CAS No. 200394-30-5

4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine

Cat. No.: B11951461
CAS No.: 200394-30-5
M. Wt: 324.4 g/mol
InChI Key: YBWKLMSPFXNQTF-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.386 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenylazo group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine typically involves the reaction of 4-nitroaniline with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine involves its interaction with various molecular targets. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
  • 3,5-Dimethyl-4-(2-nitrophenylazo)phenol
  • 4-(4-Nitrophenylazo)phenol
  • 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
  • 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
  • 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
  • N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
  • 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline

Uniqueness

4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is unique due to its specific structural features, including the presence of both a piperidine ring and a nitrophenylazo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

200394-30-5

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

[4-(4-methylpiperidin-1-yl)phenyl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C18H20N4O2/c1-14-10-12-21(13-11-14)17-6-2-15(3-7-17)19-20-16-4-8-18(9-5-16)22(23)24/h2-9,14H,10-13H2,1H3

InChI Key

YBWKLMSPFXNQTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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